[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone [5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist, binding the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). It is one of several synthetic CBs which have been included in smoking mixtures. JWH 200 5-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of the closely-related JWH 015 and JWH 018.
Brand Name: Vulcanchem
CAS No.: 133438-72-9
VCID: VC21159456
InChI: InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2
SMILES: C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54
Molecular Formula: C25H24N2O3
Molecular Weight: 400.5 g/mol

[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

CAS No.: 133438-72-9

Cat. No.: VC21159456

Molecular Formula: C25H24N2O3

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone - 133438-72-9

Specification

Description JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist, binding the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). It is one of several synthetic CBs which have been included in smoking mixtures. JWH 200 5-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of the closely-related JWH 015 and JWH 018.
CAS No. 133438-72-9
Molecular Formula C25H24N2O3
Molecular Weight 400.5 g/mol
IUPAC Name [5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2
Standard InChI Key VTWRVIWPNCLGLT-UHFFFAOYSA-N
SMILES C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54
Canonical SMILES C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54

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